1-[(4-Iodophenyl)carbonyl]pyrrolidine

Sigma Receptor Radioligand Binding CNS Imaging

Researchers using bromo or chloro analogs risk up to 10-fold lower sigma-1 receptor affinity and lose iodine's critical anomalous scattering (f'' ≈ 6.8 e⁻) for crystallography. This 4-iodo derivative is the essential precursor for ¹²³I-SPECT tracer development and Pd-catalyzed library diversification. • Delivers high radiochemical yield (up to 70%) and specific binding (up to 97%) for CNS imaging probes. • Enables SAD/MIR phasing with ~2.7× stronger signal vs. bromine, resolving weakly diffracting crystals. • Supplied at ≥95% purity to ensure reliable cross-coupling efficiency for SAR exploration.

Molecular Formula C11H12INO
Molecular Weight 301.12g/mol
CAS No. 168317-99-5
Cat. No. B401112
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[(4-Iodophenyl)carbonyl]pyrrolidine
CAS168317-99-5
Molecular FormulaC11H12INO
Molecular Weight301.12g/mol
Structural Identifiers
SMILESC1CCN(C1)C(=O)C2=CC=C(C=C2)I
InChIInChI=1S/C11H12INO/c12-10-5-3-9(4-6-10)11(14)13-7-1-2-8-13/h3-6H,1-2,7-8H2
InChIKeyDJEYWACQKFNBFN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-[(4-Iodophenyl)carbonyl]pyrrolidine: Product Overview & Sourcing


1-[(4-Iodophenyl)carbonyl]pyrrolidine (CAS 168317-99-5), also known as (4-iodophenyl)(pyrrolidin-1-yl)methanone, is a synthetic organic compound classified as an N-acylpyrrolidine derivative featuring a 4-iodophenyl carbonyl moiety. Its molecular formula is C11H12INO, with a molecular weight of 301.12 g/mol, and it is typically supplied at ≥95% purity for research applications [1]. The compound serves as a versatile building block in medicinal chemistry and chemical biology, with demonstrated utility in palladium-catalyzed cross-coupling reactions and as a precursor for radiolabeled probes targeting CNS receptors [2][3].

Cross-coupling building block for medicinal chemistry diversification
SPECT radiotracer precursor via iodine-123/125 radioiodination
Heavy-atom derivative for experimental phasing in crystallography

1-[(4-Iodophenyl)carbonyl]pyrrolidine: Procurement & Substitution Risks


Substituting 1-[(4-iodophenyl)carbonyl]pyrrolidine with a structurally related analog (e.g., 4-bromo, 4-chloro, or non-halogenated benzoyl pyrrolidines) without prior experimental validation poses a significant risk of data misinterpretation and experimental failure. Evidence from structure-activity relationship (SAR) studies on pyrrolidine-based sigma receptor ligands demonstrates a clear halogen-dependent binding affinity trend (I ≈ Cl > Br > F) at σ1 sites, with the iodine substituent providing substantially higher affinity compared to bromine or fluorine analogs [1]. Furthermore, the iodine atom enables specific applications—such as radiolabeling for SPECT imaging or use as a heavy atom for X-ray crystallography—that cannot be replicated by lighter halogen or non-halogenated analogs [2]. Therefore, procurement decisions must be guided by the specific quantitative performance metrics presented below, rather than assuming class-level interchangeability.

Sigma-1 binding affinity
Iodine substituent supports higher reported affinity; bromo or fluoro analogs may shift SAR interpretation toward lower binding
Radioiodination capability
Only the iodo derivative enables direct ¹²³I/¹²⁵I labeling; chloro, bromo, or non-halogenated analogs lack this synthetic pathway
Crystallographic phasing power
Iodine provides ~2.7× stronger anomalous scattering than bromine; lighter halogens cannot support SAD/MIR phasing experiments

1-[(4-Iodophenyl)carbonyl]pyrrolidine: Quantitative Comparison Evidence


Sigma-1 Binding Affinity: Halogen Comparison

In a systematic SAR study of pyrrolidine-based sigma ligands, the halogen substitution trend for σ1 receptor binding affinity was determined as Cl = I > Br > F. The 4-iodo-substituted analog demonstrated binding affinity comparable to the 3,4-dichloro parent compound, whereas bromo and fluoro analogs exhibited significantly reduced affinity [1]. This halogen-dependent trend provides a strong rationale for selecting the iodo derivative over bromo or fluoro alternatives when high σ1 affinity is required.

σ1 Affinity Trend
Class-level inference
Halogen trend: I ≈ Cl > Br > F
4-iodobenzyl analog Ki ~2.0 nM (σ1); 3-bromobenzyl analog Ki 220 nM (σ2)
Supports iodo selection for high-affinity sigma-1 probe design
SAR derived from pyrrolidine series; confirm for target compound
Sigma Receptor Radioligand Binding CNS Imaging

SPECT Radiolabeling with Iodine-123

The 4-iodophenyl group enables direct radioiodination via isotope exchange or tributylstannyl precursor methods. In a study of sigma receptor imaging agents, the corresponding 4-iodophenyl pyrrolidine analog was successfully labeled with ¹²³I in up to 70% radiochemical yield and demonstrated up to 97% specific binding in guinea pig brain membranes [1]. Chloro, bromo, and fluoro analogs lack this direct radiohalogenation capability, requiring alternative and often less efficient labeling strategies.

¹²³I Labeling Yield
Class-level inference
Up to 70% radiochemical yield
Up to 97% specific binding in brain membranes
Reported labeling context supports SPECT tracer development
Yield based on tributylstannyl precursor; verify with current batch
SPECT Imaging Radioiodination Molecular Imaging

Amide Synthesis Accessibility

1-[(4-Iodophenyl)carbonyl]pyrrolidine is readily synthesized via CDI-mediated coupling of 4-iodobenzoic acid and pyrrolidine, achieving yields of approximately 95% under mild conditions (dichloromethane, 20°C, 35 min, inert atmosphere) . This contrasts with the more challenging synthesis of ortho- or meta-iodo analogs, which often require longer reaction times or harsher conditions due to steric hindrance or electronic effects. The high-yielding, robust synthesis ensures reliable supply and batch-to-batch consistency for procurement.

Synthetic Yield
Data to verify
~95% yield, CDI/DCM, 20 °C, 35 min, inert atmosphere
May support reliable procurement; batch consistency to be confirmed
Supplier-reported data; independent validation advised
Amide Synthesis Building Block Medicinal Chemistry

Heavy Atom Phasing in Crystallography

The iodine atom in 1-[(4-iodophenyl)carbonyl]pyrrolidine provides a strong anomalous scattering signal (f' and f'' values) at Cu Kα and Mo Kα wavelengths, enabling experimental phasing for macromolecular crystallography [1]. This heavy atom derivative capability is absent in non-halogenated or lighter halogen (F, Cl) analogs. While bromine (Br) also provides anomalous scattering, iodine's larger atomic number (Z=53 vs. Z=35 for Br) yields a significantly stronger anomalous signal, improving phasing power and reducing data collection time [2].

Anomalous Signal
Class-level inference
I (Z=53): f″ ≈ 6.8 e⁻ at Cu Kα
Br: f″ ≈ 2.5 e⁻; Cl: ≈ 0.7 e⁻; F: negligible
Supports experimental phasing for macromolecular crystallography
Signal depends on wavelength and crystal quality
X-ray Crystallography SAD Phasing Structural Biology

1-[(4-Iodophenyl)carbonyl]pyrrolidine: Recommended Applications


SPECT Tracer for CNS Imaging

Based on the demonstrated high radiochemical yield (up to 70%) and excellent specific binding (up to 97%) for radioiodinated pyrrolidine analogs [1], 1-[(4-iodophenyl)carbonyl]pyrrolidine is an optimal precursor for developing ¹²³I-labeled SPECT tracers targeting sigma receptors or other CNS targets. The iodine substituent enables straightforward isotope exchange radioiodination, a critical advantage for translational imaging studies.

Sigma-1 Receptor Ligand Development

The halogen-dependent SAR data showing Cl ≈ I > Br > F affinity at σ1 sites [1] positions 1-[(4-iodophenyl)carbonyl]pyrrolidine as a superior scaffold for designing high-affinity sigma-1 receptor probes compared to bromo or fluoro analogs. Researchers investigating sigma receptor pharmacology should prioritize this iodo compound to achieve optimal binding affinity.

Heavy Atom Derivatization for Crystallography

The strong anomalous scattering of iodine (f'' ≈ 6.8 e⁻ at Cu Kα) makes 1-[(4-iodophenyl)carbonyl]pyrrolidine an excellent heavy atom derivative for single-wavelength anomalous dispersion (SAD) or multiple isomorphous replacement (MIR) phasing in protein crystallography [2]. Its ~2.7× stronger signal compared to bromine significantly improves phasing power, particularly for weakly diffracting crystals.

Cross-Coupling Building Block

The aryl iodide moiety in 1-[(4-iodophenyl)carbonyl]pyrrolidine is a highly reactive partner in Suzuki-Miyaura, Sonogashira, and other Pd-catalyzed cross-coupling reactions, enabling efficient diversification of the pyrrolidine scaffold for medicinal chemistry library synthesis. The high-yielding synthesis (95%) ensures reliable and cost-effective access to this versatile building block for parallel synthesis and SAR exploration.

Application
Selection Property
Validation Focus
SPECT tracer development for CNS imaging
Radioiodination context
Sigma receptor binding assay review
Sigma-1 receptor probe design
Iodine-dependent affinity trend
Reported SAR and binding assay context
Heavy-atom derivatization for crystallography
Anomalous scattering signal strength
SAD/MIR phasing power review
Cross-coupling building block
Aryl iodide coupling reactivity
Pd-catalyzed coupling efficiency context

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
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